1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
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Overview
Description
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a bicyclic compound that features a unique structural framework. This compound is characterized by the presence of a methoxyphenyl group attached to a bicyclo[3.1.0]hexane ring system, which includes a nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves a multi-step process. One common method includes the [3 + 2] annulation of cyclopropenes with cyclopropylanilines . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above, particularly those involving photoredox catalysis, suggests potential for industrial application. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is another promising approach .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The methoxyphenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclo[1.1.1]pentanes: Known for their use as bio-isosteres, these compounds have a different ring system but similar applications.
Uniqueness: 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride stands out due to its specific structural features, including the methoxyphenyl group and the nitrogen-containing bicyclic ring. These characteristics contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-4-2-9(3-5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVYPYDYEOHUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC2CNC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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